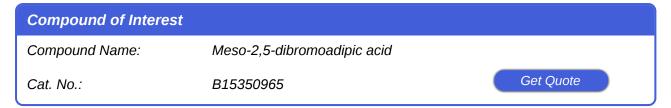


meso-2,5-Dibromoadipic Acid: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and properties of **meso-2,5-dibromoadipic acid**, a halogenated dicarboxylic acid with potential applications in organic synthesis and as a building block for novel chemical entities. This document outlines a robust synthetic pathway from readily available starting materials, including detailed experimental protocols. It also compiles available physicochemical and spectroscopic data for the key intermediate, diethyl meso-2,5-dibromoadipate, and discusses the general properties of the target acid. While direct applications in drug development and specific signaling pathway interactions are not extensively documented in current literature, its structural features suggest potential as a scaffold in medicinal chemistry.

Synthesis

The synthesis of **meso-2,5-dibromoadipic acid** is a multi-step process that begins with the readily available adipic acid. The overall synthetic strategy involves the conversion of adipic acid to its diacyl chloride, followed by stereoselective bromination and subsequent hydrolysis of the resulting meso-diester.

Synthetic Pathway

The synthesis proceeds through the following key steps:



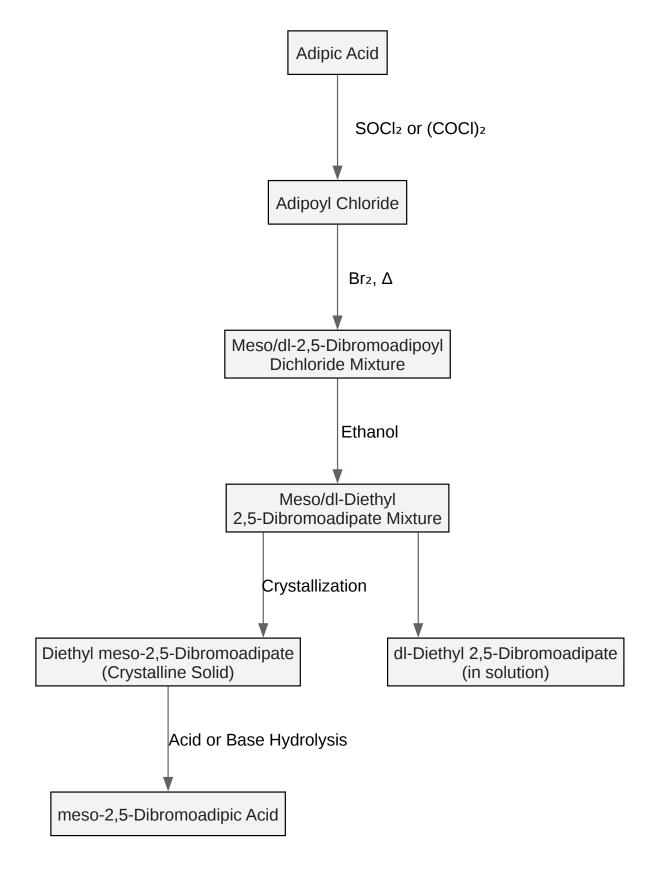




- Formation of Adipoyl Chloride: Adipic acid is converted to adipoyl chloride.
- α,α'-Dibromination: Adipoyl chloride undergoes free-radical bromination to yield a mixture of meso and dl-2,5-dibromoadipoyl dichloride.
- Esterification and Stereoselective Crystallization: The mixture of dibromoadipoyl dichlorides is esterified, typically with ethanol, to produce diethyl 2,5-dibromoadipate. The meso-diastereomer, being less soluble, selectively crystallizes from the reaction mixture.
- Hydrolysis: The isolated diethyl meso-2,5-dibromoadipate is hydrolyzed to afford the final product, meso-2,5-dibromoadipic acid.

Experimental Workflow for the Synthesis of meso-2,5-Dibromoadipic Acid





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Caption: Synthetic pathway from adipic acid to meso-2,5-dibromoadipic acid.



Experimental Protocols

Step 1 & 2: Synthesis of 2,5-Dibromoadipoyl Dichloride

A detailed procedure for the bromination of adipoyl chloride has been described. In a typical setup, adipoyl chloride (1.093 mol) is heated to 75-85 °C under a sun lamp. Liquid bromine (2.342 mol) is then added dropwise over several hours. The reaction progress can be monitored by thin-layer chromatography. If the reaction is incomplete, an additional amount of bromine can be added.

Step 3: Synthesis and Isolation of Diethyl meso-2,5-Dibromoadipate

The crude 2,5-dibromoadipoyl dichloride is then esterified. This process involves reacting the diacyl chloride with ethanol. During this step, the racemic and meso diesters are formed. The key to isolating the meso form is its lower solubility, which allows it to spontaneously crystallize from the acidic ethanol solution. This crystallization of the meso diester can be enhanced by cooling the reaction mixture. A first crop of crystalline diethyl meso-2,5-dibromoadipate can be collected by filtration. Further concentration of the mother liquor may yield a second crop. The reported yield for the meso diethyl ester is approximately 75.5% (52.1% in the first crop and 23.4% in the second).

Step 4: Hydrolysis of Diethyl meso-2,5-Dibromoadipate

The final step is the hydrolysis of the purified diethyl meso-2,5-dibromoadipate to the corresponding dicarboxylic acid. This can be achieved through either acid- or base-catalyzed hydrolysis.

- Acid-Catalyzed Hydrolysis: The diester is refluxed with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The progress of the reaction can be monitored by the disappearance of the ester starting material (e.g., by TLC or GC). Upon completion, the meso-2,5-dibromoadipic acid can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing with cold water.
- Base-Catalyzed Hydrolysis (Saponification): The diester is treated with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide, typically with heating. This results in the formation of the disodium or dipotassium salt of the



dicarboxylic acid. The reaction mixture is then acidified with a strong mineral acid to precipitate the **meso-2,5-dibromoadipic acid**, which can then be collected by filtration.

Properties of meso-2,5-Dibromoadipic Acid and its Diethyl Ester

While comprehensive data for **meso-2,5-dibromoadipic acid** is not readily available in the literature, the properties of its key precursor, diethyl meso-2,5-dibromoadipate, have been reported.

Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol	Melting Point (°C)	Appearance
Diethyl meso- 2,5- dibromoadipate	C10H16Br2O4	360.04	66-68[1][2]	White crystalline solid
meso-2,5- Dibromoadipic Acid	C ₆ H ₈ Br ₂ O ₄	303.93	Not Reported	-

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **meso-2,5-dibromoadipic acid** are not available in the reviewed literature. For researchers synthesizing this compound, standard analytical techniques should be employed for full characterization.

Potential Applications in Drug Development

Halogenated organic compounds are a significant class of molecules in medicinal chemistry and drug development. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Polyhalogenated compounds are used in a variety of therapeutic areas.



While there are no specific examples in the literature of **meso-2,5-dibromoadipic acid** being used in drug development, its structure presents several features that could be of interest to medicinal chemists:

- Chiral Scaffold: As a meso compound, it is achiral but contains stereogenic centers. This
 allows for its use as a precursor to chiral, non-racemic molecules through stereoselective
 reactions.
- Bifunctional Linker: The two carboxylic acid groups provide handles for further chemical modification, allowing it to be incorporated into larger molecules as a linker or spacer.
- Reactive Sites: The bromine atoms can be displaced by various nucleophiles, enabling the introduction of diverse functional groups.

Due to the lack of specific studies on the biological activity of **meso-2,5-dibromoadipic acid**, no signaling pathways have been identified in which it plays a role.

Conclusion

meso-2,5-Dibromoadipic acid is a stereochemically interesting molecule that can be synthesized from adipic acid through a multi-step process involving a key stereoselective crystallization of its diethyl ester. While detailed physicochemical and spectroscopic data for the acid are yet to be fully reported in the public domain, this guide provides a clear synthetic pathway and highlights its potential as a versatile building block in organic and medicinal chemistry. Further research is warranted to explore its properties and potential applications in drug discovery and development.

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